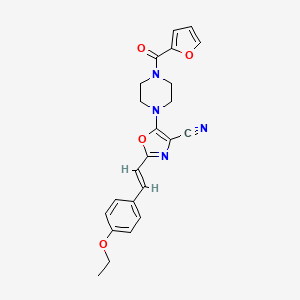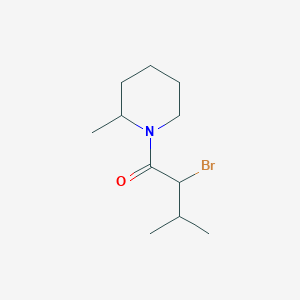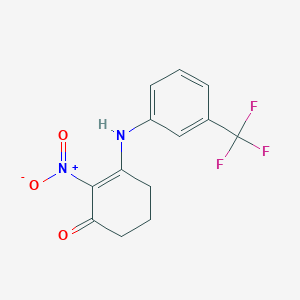
2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one” is a chemical compound with the molecular formula C13H11F3N2O3 . It is structurally similar to “3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one”, which has a molecular weight of 255.23 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H12F3NO/c14-13(15,16)9-4-6-10(7-5-9)17-11-2-1-3-12(18)8-11/h4-8,17H,1-3H2 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds structurally similar to 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one have been studied for their corrosion inhibitory properties. A study revealed that derivatives of similar compounds showed significant inhibition efficiency for mild steel corrosion in acidic solutions. These inhibitors form a protective film on the mild steel surface, confirmed through various techniques like SEM, EDX, and AFM. Quantum chemical calculations based on DFT theory further corroborate the mechanism of inhibition (Verma et al., 2015).
Polymer Research
The compound has been used in the synthesis of organosoluble polyimides. A study on aromatic diamines with cyclohexane cardo group substituted with a trifluoromethyl group showed excellent solubility and good mechanical properties. These polyimides have lower dielectric constants and moisture absorptions compared to their nonfluorinated counterparts, indicating their potential utility in electronic applications (Yang et al., 2004).
Heterocyclic Chemistry
The compound's structural derivatives have been utilized in synthesizing novel heterocyclic systems. One study reported the synthesis of 3-nitro-2-trifluoromethyl-2H-chromenes and subsequent transformations, yielding compounds that exhibited pronounced activity against human tumor cell lines (Baryshnikova et al., 2014).
Material Science
In the context of material science, the compound's derivatives have been employed to study crystal and molecular structures. For instance, a study on trans-2-(2-Nitro-1-phenylethyl)cyclohexanone, a structurally related compound, described the molecular linkages and interactions within the crystal, providing insights into material properties at the molecular level (Zenz et al., 2010).
Spectroscopic Analysis
The compound and its derivatives have been subjects of various spectroscopic studies. For example, research on NMR and DFT calculation focused on the structures of this compound and its metabolites isolated from urine, providing valuable information on the compound's behavior and interaction with biological systems (Gryff-Keller et al., 2011).
Eigenschaften
IUPAC Name |
2-nitro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)8-3-1-4-9(7-8)17-10-5-2-6-11(19)12(10)18(20)21/h1,3-4,7,17H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZBVROWKMYKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)
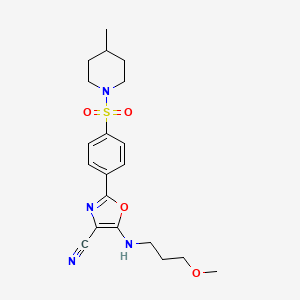

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)
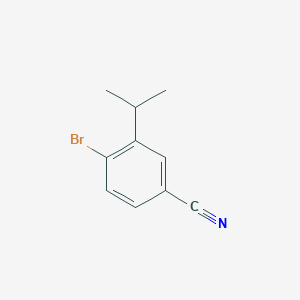
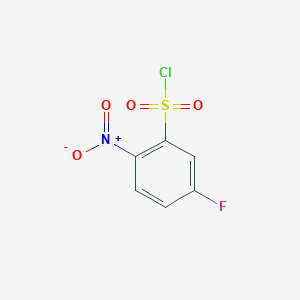
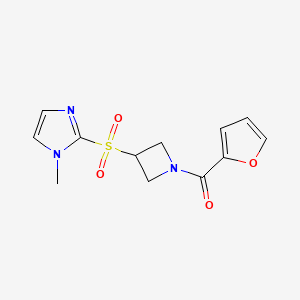
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)
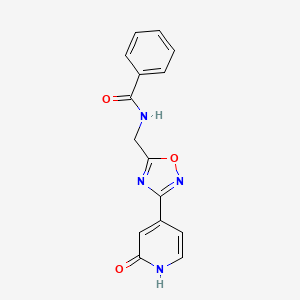
![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)
